

A Spectroscopic Showdown: 1,3-Dielaidin and its Triglyceride Analogs

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Compound of Interest		
Compound Name:	1,3-Dielaidin	
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A detailed comparative analysis of the spectroscopic characteristics of **1,3-Dielaidin** and its analogs is crucial for researchers in lipidomics, drug development, and food science. This guide provides a comprehensive overview of their key spectral features, offering insights into their structural nuances. While a complete experimental dataset for **1,3-Dielaidin** is not publicly available, this guide compiles the existing data and provides a framework for comparison with its analogs.

1,3-Dielaidin is a 1,3-diglyceride with two elaidic acid molecules, which are trans-isomers of oleic acid. Its spectroscopic signature is defined by the trans configuration of the double bonds in its fatty acid chains and the diglyceride structure. For a robust comparison, we will examine its features alongside a prominent triglyceride analog, 1,3-Dioleoyl-2-palmitoyl-glycerol (OPO), a significant component of human milk fat substitutes, and where available, other related triglycerides.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic parameters for **1,3-Dielaidin** and its analogs. Due to the limited availability of public experimental data for **1,3-Dielaidin**, some values are inferred from its constituent fatty acid, elaidic acid.



Compound	Spectroscopic Technique	Key Parameters & Observed Values
1,3-Dielaidin	¹³ C NMR	Predicted: Carbonyl (~173 ppm), Olefinic (~130 ppm), Methylene (~22-34 ppm), Methyl (~14 ppm)
Mass Spectrometry (MS)	Predicted Molecular Ion: [M+H]+, [M+Na]+. Fragmentation would likely involve neutral loss of the fatty acid chains.	
FTIR Spectroscopy	Inferred from Elaidic Acid: C-H stretch (trans C=C-H) ~3025 cm ⁻¹ , C=O stretch ~1710 cm ⁻¹ , C=C stretch ~1655 cm ⁻¹ , trans C-H bend (out-of-plane) ~965 cm ⁻¹ [1]	
1,3-Dioleoyl-2-palmitoyl- glycerol (OPO)	¹³ C NMR	Data not explicitly found in searches. Expected peaks similar to other triglycerides with oleic and palmitic acids.
Mass Spectrometry (MS)	Used as a standard in multi- dimension mass spectrometry (MDMS) for investigating fragmentation patterns of triglycerides in milk fat.	
FTIR Spectroscopy	Data not explicitly found in searches. Expected peaks: C-H stretch (cis C=C-H) ~3005 cm ⁻¹ , C=O stretch ~1745 cm ⁻¹ , C=C stretch ~1655 cm ⁻¹ , cis C-H bend (out-of-plane) ~720 cm ⁻¹ .	



1,2-Dioleoyl-3- palmitoylglycerol	Mass Spectrometry (ESI-MS)	[M+Na] ⁺ at m/z 881.75686, with major fragments at m/z 599.5017 and 625.5173. [M+NH ₄] ⁺ at m/z 876.80147, with major fragments at m/z 577.5192 and 603.5349.[2]
1,3-Distearoyl-2- linoleoylglycerol (SLS)	Mass Spectrometry (ESI-MS)	[M+Na] ⁺ at m/z 909.7878.[3]
1,3-Dipalmitoyl-2- linoleoylglycerol (PLP)	Mass Spectrometry (ESI-MS)	[M+Na] ⁺ at m/z 853.7250.[3]

Experimental Protocols

Detailed experimental protocols are essential for reproducible spectroscopic analysis. Below are generalized methodologies for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A method for quantitative ¹³C NMR of triglycerides can be performed using a relaxation agent like chromium (III) acetylacetonate (Cr(acac)₃). This allows for the identification of characteristic signals for individual fatty acids at different positions on the glycerol backbone. For sample preparation, approximately 5.0 mg of a pure standard compound or 10.0 mg of a sample can be weighed in a microcentrifuge tube. Deuterated chloroform (CDCl₃) containing a reference standard is then added. A small amount of deuterated water (D₂O) can be added to exchange hydroxyl protons.

Mass Spectrometry (MS)

For lipid analysis, tandem mass spectrometry coupled with ultra-high-pressure liquid chromatography (UHPLC) is a common approach. Lipid extraction is the first step, often following methods like Folch or Bligh and Dyer. It is crucial to use glass tubes and vials to avoid contamination from plasticizers. A variety of mass spectrometers can be used, with Orbitraps and Q-TOFs being popular for lipid analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

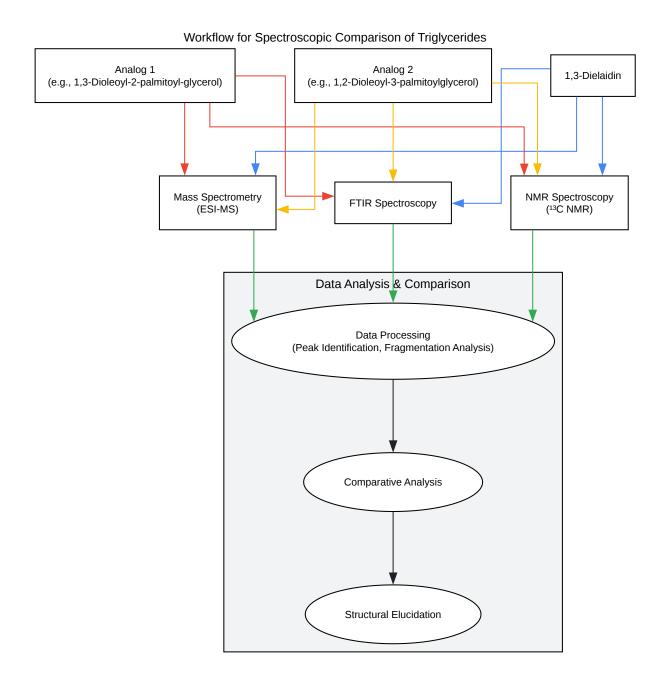


FTIR spectra of lipids can be recorded using an FTIR spectrometer. For liquid samples, a thin film can be applied to an appropriate substrate. Spectra are typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Background spectra are essential for accurate measurements.

Visualizing the Comparison: A Logical Workflow

The following diagram illustrates the logical workflow for a spectroscopic comparison of **1,3-Dielaidin** and its analogs.





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Caption: Workflow for the spectroscopic comparison of 1,3-Dielaidin and its analogs.



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References

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